N-methylpropanedithioamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H8N2S2 |
|---|---|
Molecular Weight |
148.3 g/mol |
IUPAC Name |
N'-methylpropanedithioamide |
InChI |
InChI=1S/C4H8N2S2/c1-6-4(8)2-3(5)7/h2H2,1H3,(H2,5,7)(H,6,8) |
InChI Key |
YFVWNADYGIJTCE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)CC(=S)N |
Origin of Product |
United States |
Synthetic Methodologies for N Methylpropanedithioamide and Its Analogues
Established Synthetic Pathways for N-methylpropanedithioamide
Established methods for synthesizing thioamides and their dithio-analogues typically rely on the thionation of an amide or the reaction of an amine with a suitable sulfur-containing reagent.
Precursor Synthesis and Derivatization Approaches
The synthesis of this compound would logically start from readily available precursors. One common approach involves the thionation of the corresponding amide, in this case, N-methylpropanamide. However, for a dithioamide, the precursor would be a compound like N,N'-dimethylmalonamide.
Alternatively, a more direct and established route for analogous N-substituted dithioamides involves the reaction of a secondary amine with a thiocarbonyl source. For this compound, this would involve reacting methylamine (B109427) with a propanedithioyl precursor. The synthesis of precursors often involves standard organic transformations. For instance, N-methylamides can be prepared from the corresponding carboxylic acids or acyl chlorides and methylamine. The derivatization of nitriles is another pathway; reacting a nitrile with hydrogen sulfide (B99878) can yield a primary thioamide, which could potentially be further functionalized. google.com
Reaction Conditions and Optimization Strategies
The optimization of reaction conditions is critical for maximizing yield and purity while minimizing reaction times and byproducts. numberanalytics.comprismbiolab.comamazonaws.com For the classic thionation of amides using reagents like Lawesson's reagent or phosphorus pentasulfide, key variables include temperature, solvent, and stoichiometry. researchgate.net
Key Optimization Parameters:
Temperature: Thionation reactions often require heating. The optimal temperature is a balance between achieving a reasonable reaction rate and preventing thermal degradation of the product. numberanalytics.com
Solvent: Anhydrous, non-polar, high-boiling solvents like toluene (B28343) or xylene are commonly used to facilitate the reaction and solubilize the reagents.
Stoichiometry: The molar ratio of the thionating reagent to the amide precursor is a crucial factor that needs to be carefully controlled to ensure complete conversion without using an excessive amount of a costly or hazardous reagent. whiterose.ac.uk
Reaction Time: Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) helps in determining the optimal reaction time to achieve maximum conversion. whiterose.ac.uk
The One-Factor-At-a-Time (OFAT) methodology is a conventional approach where individual parameters are optimized sequentially. prismbiolab.comwhiterose.ac.uk More advanced statistical methods like Design of Experiments (DoE) allow for the simultaneous investigation of multiple variables, providing a more comprehensive understanding of their interactions and leading to more robust and efficient processes. prismbiolab.com
Table 1: Typical Reaction Conditions for Thioamide Synthesis
| Method | Thionating Reagent | Typical Solvent | Temperature Range | General Observations |
|---|---|---|---|---|
| Amide Thionation | Lawesson's Reagent | Toluene, Dioxane, Xylene | 80-140 °C | Widely applicable for various amides, including lactams. researchgate.net |
| Amide Thionation | Phosphorus Pentasulfide (P₄S₁₀) | Pyridine, Toluene | Reflux | A traditional, potent thionating agent, though can be harsh. google.com |
| Nitrile Hydrosulfidation | Hydrogen Sulfide (H₂S) | Acetonitrile (B52724) (liquid phase) | 200-700 °F | Operated under pressure with a solid contact catalyst. google.com |
| Willgerodt-Kindler Reaction | Elemental Sulfur, Amine | Morpholine (reagent and solvent) | ~130 °C | Useful for converting aryl alkyl ketones to terminal thioamides. rsc.org |
Novel Synthetic Route Development for this compound
The exploration of new synthetic routes is driven by the need for more efficient, safer, and environmentally friendly processes. hilarispublisher.com Recent advancements focus on green chemistry principles and the development of novel catalytic systems.
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgrsc.org Several green protocols have been developed for thioamide synthesis that could be adapted for this compound.
One notable approach involves the use of Deep Eutectic Solvents (DESs), such as a mixture of choline (B1196258) chloride and urea. rsc.orgrsc.orgresearchgate.net These solvents can act as both the reaction medium and a non-toxic catalyst, avoiding the need for volatile organic solvents. rsc.orgrsc.org A three-component reaction between an aldehyde, a secondary amine, and elemental sulfur in a DES has been shown to produce thioamides in excellent yields under mild conditions (e.g., 45-60 °C). rsc.org This method is characterized by high atom economy, low E-factor, and easy recycling of the DES, making it highly sustainable. rsc.org
Other green strategies include:
Solvent-Free Reactions: Using a recyclable catalyst like humic acid under solvent-free conditions for the multi-component reaction of an aldehyde, amine, and sulfur. researchgate.net
Aqueous Synthesis: Employing water as a benign solvent, often with molecular oxygen as the terminal oxidant, for reactions like the iodine-catalyzed oxidative dimerization of thioamides. rhhz.net
Table 2: Green Chemistry Metrics for Thioamide Synthesis in a Deep Eutectic Solvent rsc.org
| Metric | Value | Significance |
|---|---|---|
| E-Factor | 0.17 | A low value indicates minimal waste generation. |
| Atom Economy (AE) | 92% | A high percentage signifies that most atoms from the reactants are incorporated into the final product. |
| Reaction Mass Efficiency (RME) | 85.5% | Shows a high conversion of the mass of reactants to product. |
| Process Mass Intensity (PMI) | 1.17 | A value close to 1 indicates a very low amount of total mass (solvents, reagents) used relative to the product mass. |
Catalytic Approaches in Thioamide Synthesis
Catalysis offers a powerful tool for developing efficient and selective synthetic methods. While sulfur compounds can sometimes poison metal catalysts, several effective catalytic systems for thioamide synthesis have been developed. chemistryviews.orgresearchgate.net
Copper Catalysis: Copper catalysts have proven effective in various thioamide syntheses. One method involves the copper-catalyzed C-H activation of 1,2,3-thiadiazoles, which slowly release thioketenes that are then captured by amines to form thioamides. rsc.org Another copper(I)-catalyzed coupling reaction has been reported between thioamides and diazocarbonyl compounds. acs.org
Transition-Metal-Free Catalysis: To avoid issues with metal contamination and catalyst poisoning, transition-metal-free methods are highly desirable. chemistryviews.org A one-pot, three-component reaction of chlorohydrocarbons, amides, and elemental sulfur using NaOH has been developed to produce both alkyl and aryl thioamides in good yields. chemistryviews.org
Iodine Catalysis: Molecular iodine can serve as a catalyst for reactions such as the oxidative coupling of disulfides with amines or the oxidative dimerization of thioamides in water. researchgate.netrhhz.net
Heterogeneous Catalysis: For continuous processes, solid catalysts are advantageous. A process for synthesizing thioamides from nitriles and hydrogen sulfide uses a solid contact catalyst like silica-alumina gel, allowing for continuous operation and easy separation of the product. google.com
Table 3: Overview of Catalytic Approaches for Thioamide Synthesis
| Catalyst Type | Example Catalyst | Reaction Type | Key Advantages | Reference |
|---|---|---|---|---|
| Copper Catalyst | Cu(I) species | C-H activation of 1,2,3-thiadiazoles with amines | Simplicity, efficiency, broad substrate scope. | rsc.org |
| Copper Catalyst | Copper(I) bromide (CuBr) | Coupling of thioamides and diazocarbonyl compounds | Mild conditions, stereoselective. | acs.org |
| Transition-Metal-Free | NaOH | Three-component reaction of chlorohydrocarbons, amides, and sulfur | Avoids residual transition metals in the product. | chemistryviews.org |
| Non-Metal Catalyst | Iodine (I₂) | Oxidative dimerization of thioamides | Can be used in green solvents like water. | rhhz.net |
| Heterogeneous Catalyst | Silica-alumina gel | Reaction of nitriles and hydrogen sulfide | Suitable for continuous flow processes, easy catalyst recovery. | google.com |
| Biocatalyst / Organocatalyst | Humic Acid | Three-component reaction of aldehyde, amine, and sulfur | Environmentally benign, recyclable, solvent-free conditions. | researchgate.net |
Scale-Up Considerations in this compound Production
Transitioning a synthetic process from the laboratory to an industrial scale introduces significant challenges that must be carefully managed to ensure safety, efficiency, and product quality. amazonaws.comactylis.com
Key scale-up considerations include:
Heat Transfer: The surface-area-to-volume ratio decreases dramatically as the reactor size increases. actylis.com Exothermic or endothermic reactions that are easily controlled in lab-scale flasks can become difficult to manage in large reactors, potentially leading to runaway reactions or incomplete conversions. actylis.comucc.ie Jacketed reactors and specialized temperature control units are used to mimic and manage the thermal profile of the large-scale process. actylis.com
Mixing: Achieving homogeneous mixing is more challenging in large vessels. amazonaws.com Inefficient mixing can lead to localized "hot spots," lower yields, and increased impurity formation. The type, size, and speed of the impeller, as well as the use of baffles, must be carefully selected and optimized for the specific reaction scale. iptsalipur.org
Process and Equipment: The choice of equipment at the pilot and production scale must be carefully considered. iptsalipur.org For instance, purification methods common at the lab scale, such as column chromatography, are often impractical for large quantities. Alternative methods like crystallization or distillation must be developed and optimized. actylis.com Continuous flow processing is an increasingly attractive alternative to batch processing, as it can offer better control over reaction parameters and simplify scale-up. ucc.ie
Safety and Robustness: A thorough risk assessment is required to identify potential hazards at a larger scale. The process must be robust, meaning it can tolerate small variations in parameters like temperature, time, or reagent quality without significant deviations in yield or purity. whiterose.ac.uk
Chemical Reactivity and Reaction Mechanisms of N Methylpropanedithioamide
Fundamental Reaction Pathways and Mechanistic Elucidation
Thioamides, and by extension N-methylpropanedithioamide, are notable for their dual reactivity, acting as both nucleophiles and electrophiles. nih.govresearchgate.net This dual nature is a direct consequence of the electronic structure of the thioamide group. The sulfur atom, being less electronegative and more polarizable than oxygen, imparts distinct characteristics to the molecule.
Nucleophilic Character: The sulfur atom of the thiocarbonyl group possesses lone pairs of electrons and can act as a soft nucleophile, readily attacking soft electrophiles. beilstein-journals.orgnih.gov The nitrogen atom also has a lone pair and can exhibit nucleophilicity. researchgate.net The enethiol tautomer of a thioamide can also participate in nucleophilic reactions. researchgate.net
Electrophilic Character: The carbon atom of the thiocarbonyl group is electrophilic and susceptible to attack by nucleophiles. researchgate.netnih.gov Thioamides are generally more reactive towards both nucleophiles and electrophiles compared to their corresponding amides. nih.gov This heightened reactivity is attributed to the weaker C=S bond compared to the C=O bond. nih.gov
The table below summarizes the key reactive sites within the this compound structure.
| Reactive Site | Nature | Potential Reactions |
| Thiocarbonyl Sulfur | Nucleophilic (soft) | Alkylation, Acylation, Reactions with soft metals |
| Thiocarbonyl Carbon | Electrophilic | Nucleophilic addition, Cycloaddition reactions |
| Nitrogen Atom | Nucleophilic | Alkylation, Acylation (under specific conditions) |
| α-Carbon | Acidic Protons | Deprotonation followed by reaction with electrophiles |
This table illustrates the potential reactivity of this compound based on the general reactivity of thioamides.
The study of reaction kinetics provides insights into the rates of chemical transformations, while thermodynamics governs the position of equilibrium and the spontaneity of a reaction. rroij.comfiveable.me For reactions involving this compound, both aspects are crucial for understanding and predicting chemical behavior.
Thermodynamically, the stability of reactants and products determines the direction of a reaction. youtube.com The formation of more stable products, often driven by the formation of strong bonds, provides the driving force for a reaction. For example, the thionation of amides to form thioamides is driven by the thermodynamic stability of the P=O bond formed when using Lawesson's reagent. nih.gov
The interplay between kinetics and thermodynamics can lead to either kinetic or thermodynamic control of a reaction, where the major product is determined by the fastest reaction pathway or the most stable product, respectively. youtube.com
The following table presents hypothetical kinetic and thermodynamic parameters for a representative reaction of a dithioamide, illustrating the concepts discussed.
| Reaction Type | Activation Energy (Ea) | Enthalpy of Reaction (ΔH) | Rate Constant (k) | Equilibrium Constant (K) |
| S-Alkylation | Low to Moderate | Exothermic | High | Large |
| N-Alkylation | Moderate to High | Varies | Moderate | Varies |
| Hydrolysis | High | Endothermic | Low | Small |
This is a representative data table illustrating the kinetic and thermodynamic considerations for dithioamide reactions. Actual values would need to be determined experimentally for this compound.
Theoretical and Computational Investigations of N Methylpropanedithioamide
Quantum Chemical Calculations for N-methylpropanedithioamide
Quantum chemical calculations are fundamental tools for investigating the chemical processes and structural features of molecules at the atomic and electronic levels. springerprofessional.de These methods are instrumental in predicting molecular equilibrium geometry, reaction energetics, and various other properties with a useful degree of accuracy.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. nih.gov It is particularly effective for investigating the ground-state properties of various chemical systems. mdpi.com DFT calculations can provide valuable insights into the electronic and geometric properties of thioamides. For instance, DFT has been employed to examine the stability of nonplanar conformations of thioamide derivatives. nih.gov
Key electronic properties that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. eurobooks.sk Theoretical studies have shown that thioamides generally possess a higher HOMO and a lower LUMO compared to their amide counterparts. springerprofessional.deeurobooks.sk The distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps, helps in identifying the reactive sites within a molecule.
For a hypothetical analysis of this compound, DFT calculations could yield the following electronic properties:
| Property | Calculated Value (Illustrative) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 4.2 D |
This data is illustrative and not based on published experimental or computational results for this compound.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are valuable for calculating the relative energies and infrared spectra of molecules. nahrainuniv.edu.iq For thioamides, ab initio calculations have been used to study the conformational rigidity of the amino group and have indicated a higher rotational barrier for the C-N bond compared to amides. nih.gov
These calculations can predict the most stable geometric structures of a molecule, including bond lengths and angles. For example, in a study of dithiooxamide (B146897) and its derivatives, ab initio methods helped in identifying the most stable tautomeric and isomeric forms. nahrainuniv.edu.iq
A hypothetical set of optimized geometric parameters for this compound, as would be determined by ab initio calculations, is presented below:
| Parameter | Bond Length (Å) (Illustrative) | Bond Angle (°) (Illustrative) |
| C=S | 1.68 | S-C-S |
| C-N | 1.35 | C-N-C |
| N-C | 1.46 | |
| C-C | 1.54 |
This data is illustrative and not based on published experimental or computational results for this compound.
Molecular Dynamics Simulations and Conformational Analysis of this compound
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can reveal information about the conformational changes and dynamics of molecules. nih.gov
Conformational analysis, often performed in conjunction with MD simulations or quantum chemical calculations, aims to identify the different spatial arrangements of a molecule (conformers) and their relative stabilities. nih.gov For thioamide-containing molecules, conformational analysis can be crucial for understanding their biological activity and chemical properties. nih.gov For instance, a combination of dynamic NMR, DFT methods, and X-ray diffraction has been used to study the atropisomers of certain dithiol-ylidene-ethanethioamides, showing good correlation between theoretical calculations and experimental results. nih.govscispace.com
A hypothetical conformational analysis of this compound might reveal several stable conformers arising from rotation around the C-N and C-C single bonds. The relative energies of these conformers could be calculated to determine their populations at a given temperature.
| Conformer | Dihedral Angle (°) (Illustrative) | Relative Energy (kcal/mol) (Illustrative) |
| Anti | 180 | 0.0 |
| Gauche 1 | 60 | 1.2 |
| Gauche 2 | -60 | 1.2 |
| Eclipsed | 0 | 5.0 |
This data is illustrative and not based on published experimental or computational results for this compound.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry provides powerful tools for modeling the pathways of chemical reactions. researchgate.net By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, any intermediates, and the transition states that connect them. The characterization of the transition state is particularly important as it determines the activation energy and, consequently, the rate of the reaction.
For thioamides, computational studies have been used to investigate reaction mechanisms. For example, the reaction of secondary thioamides with diaryliodonium salts has been studied computationally, supporting a non-concerted two-step pathway. researchgate.net Similarly, the biosynthesis of thioamitides, a family of natural products containing thioamide bonds, has been elucidated with the aid of pathway engineering and metabolomics. nih.gov
A hypothetical reaction involving this compound, such as its hydrolysis, could be modeled computationally. This would involve identifying the transition state for the nucleophilic attack of water on the thiocarbonyl carbon and calculating the activation energy for this step.
| Reaction Step | Activation Energy (kcal/mol) (Illustrative) |
| Nucleophilic attack of water | 25.4 |
| Proton transfer | 5.2 |
| C-N bond cleavage | 15.8 |
This data is illustrative and not based on published experimental or computational results for this compound.
Structure-Reactivity Relationships Derived from Computational Studies
Structure-reactivity relationships (SRRs) aim to correlate the chemical structure of a molecule with its reactivity. Computational studies are invaluable in establishing quantitative structure-activity relationships (QSAR) by providing a wide range of molecular descriptors that can be correlated with experimental reactivity data. nih.gov
For thioamide derivatives, computational studies can elucidate how substituent effects influence their reactivity. For example, the electronic properties calculated by DFT, such as atomic charges and frontier molecular orbital energies, can be used to predict the most likely sites for electrophilic or nucleophilic attack. nahrainuniv.edu.iq The greater acidity of the α-protons of thiocarbonyl compounds compared to their carbonyl counterparts is a feature that can be rationalized through computational analysis. researchgate.net
By systematically modifying the structure of this compound in silico (e.g., by changing the alkyl substituents) and calculating relevant electronic and steric parameters, it would be possible to build a QSAR model to predict its reactivity in various chemical transformations.
Advanced Spectroscopic Characterization Methodologies for N Methylpropanedithioamide
Vibrational Spectroscopy for Structural Elucidation (Infrared, Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and elucidating the molecular structure of N-methylpropanedithioamide by probing the vibrational energy levels of its bonds. mdpi.com These two techniques are often complementary, as some vibrational modes may be more active in Raman than in IR, and vice versa. mdpi.com
The infrared and Raman spectra of this compound are characterized by a series of absorption bands corresponding to specific vibrational motions of its constituent atoms. The interpretation of these bands allows for the confirmation of the compound's structure.
Key vibrational modes for this compound include:
N-H Stretching: A prominent band in the IR spectrum is expected in the region of 3100-3300 cm⁻¹, characteristic of the N-H stretching vibration. Its position and broadness can provide information about hydrogen bonding interactions. docbrown.info
C-H Stretching: Vibrations corresponding to the stretching of the C-H bonds in the methyl and propyl groups typically appear in the 2850-3000 cm⁻¹ region. mdpi.com
C=S Stretching (Thioamide I): The carbon-sulfur double bond stretch is a key feature for a dithioamide. This "Thioamide I" band is expected to be a strong absorption in the IR spectrum, typically found in the 1200-1050 cm⁻¹ range. The exact position is sensitive to the electronic environment and any coupling with other vibrations.
C-N Stretching and N-H Bending (Thioamide II & III): The "Thioamide II" band, arising from a mix of C-N stretching and N-H in-plane bending, is anticipated to appear around 1550-1480 cm⁻¹. nih.gov The "Thioamide III" band, a more complex vibration involving C-N stretching, is typically observed in the 1400-1300 cm⁻¹ region. mdpi.com
C-S Stretching: The single bond C-S stretching vibration is expected to produce a weaker band in the 800-600 cm⁻¹ range.
The following interactive table summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous amide and thioamide compounds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| N-H Stretch | 3100-3300 | Strong, Broad | Medium |
| C-H Stretch (asymmetric) | ~2960 | Strong | Strong |
| C-H Stretch (symmetric) | ~2870 | Medium | Strong |
| Thioamide II (C-N stretch, N-H bend) | 1550-1480 | Medium-Strong | Medium |
| CH₂ Scissoring | ~1465 | Medium | Weak |
| Thioamide III (C-N stretch) | 1400-1300 | Medium | Medium |
| Thioamide I (C=S stretch) | 1200-1050 | Strong | Strong |
| C-S Stretch | 800-600 | Medium-Weak | Strong |
Note: The data in this table is illustrative and based on characteristic group frequencies for similar compounds. Actual experimental values for this compound may vary.
To achieve a more precise assignment of the observed vibrational modes, experimental IR and Raman spectra are often correlated with theoretical calculations. arxiv.org Density Functional Theory (DFT) is a commonly used computational method for this purpose. researchgate.netmdpi.com By creating a theoretical model of the this compound molecule, its vibrational frequencies and intensities can be calculated. arxiv.org
This computational approach allows for:
Confirmation of Band Assignments: Comparing the calculated spectrum with the experimental one helps to confirm the assignment of complex vibrational modes that might be ambiguous from experimental data alone. nih.gov
Prediction of Spectra: Computational methods can predict the spectra of isomers or related compounds, aiding in their identification.
Understanding Vibrational Coupling: DFT calculations can elucidate the extent to which different vibrational modes are coupled, providing a deeper understanding of the molecule's dynamics. mdpi.com
The calculated frequencies are often scaled by an empirical factor to better match the experimental values, accounting for approximations in the theoretical model and the effects of the experimental environment (e.g., solvent, solid state).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise molecular structure of this compound by mapping the connectivity of its carbon and hydrogen atoms. youtube.com It provides information on the chemical environment of each nucleus, allowing for the unambiguous assembly of the molecular skeleton.
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between them. emerypharma.com For this compound, key 2D NMR techniques would include:
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are coupled to each other, typically those on adjacent carbons. emerypharma.com This would allow for the tracing of the propyl chain and the identification of the N-H proton's coupling to the N-methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. wikipedia.org It allows for the definitive assignment of which protons are attached to which carbons in the this compound structure. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different molecular fragments, such as linking the N-methyl group to the thioamide carbonyl carbon.
The following table presents the anticipated ¹H and ¹³C NMR chemical shifts for this compound.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) |
| CH₃ (Propyl) | ~0.9 | ~13 | Triplet |
| CH₂ (Propyl) | ~1.7 | ~25 | Sextet |
| CH₂ (adjacent to C=S) | ~2.5 | ~40 | Triplet |
| N-CH₃ | ~3.0 | ~35 | Singlet (or Doublet if coupled to N-H) |
| N-H | ~8.5 | - | Broad Singlet |
| C=S | - | ~205 | - |
Note: This data is illustrative and based on typical chemical shifts for similar functional groups. Actual values can be influenced by solvent and other experimental conditions.
While NMR is most commonly performed on solutions, solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of this compound in its solid form. emory.edu In the solid state, molecules have restricted motion, leading to broad NMR signals. emory.edu Techniques like Magic Angle Spinning (MAS) are used to average out these anisotropic interactions and obtain higher resolution spectra. emory.edu
Solid-state NMR can be used to:
Determine the conformation of the molecule in the crystalline state.
Characterize polymorphism, which is the existence of different crystal forms of the same compound.
Study intermolecular interactions, such as hydrogen bonding, in the solid state. nih.gov
For this compound, ¹³C and ¹⁵N ssNMR would be particularly informative for probing the electronic structure and hydrogen bonding environment of the dithioamide group in the solid phase. nih.govucviden.dk
Electronic Spectroscopy (UV-Vis) for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. youtube.com For this compound, the dithioamide chromophore is of primary interest.
The UV-Vis spectrum of this compound is expected to show absorptions corresponding to two main types of electronic transitions:
n → π* (n-to-pi-star) transition: This transition involves the excitation of a non-bonding electron (from the lone pairs on the sulfur and nitrogen atoms) to an anti-bonding π* orbital of the C=S double bond. These transitions are typically of lower energy and appear at longer wavelengths (lower frequency).
π → π* (pi-to-pi-star) transition: This involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital of the C=S bond. This is a higher energy transition and will appear at shorter wavelengths (higher frequency) with a greater intensity compared to the n → π* transition.
The position and intensity of these absorption bands can be influenced by the solvent polarity, providing further insight into the nature of the electronic transitions. nih.gov
The expected UV-Vis absorption data for this compound is summarized in the table below.
| Transition | Expected λmax (nm) | Molar Absorptivity (ε) |
| π → π | ~250-280 | High |
| n → π | ~350-400 | Low to Medium |
Note: The data presented is an estimation based on the electronic properties of thioamides. Actual experimental values will depend on the specific solvent and concentration used.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural integrity of a molecule. In the analysis of this compound, mass spectrometry provides the exact molecular mass, confirming its elemental composition. Furthermore, by inducing fragmentation of the molecule, a characteristic pattern of daughter ions is generated, which serves as a molecular fingerprint and allows for the detailed mapping of its structural connectivity.
Upon ionization, the this compound molecule is expected to undergo specific fragmentation processes. The analysis of these fragments provides valuable information about the lability of certain bonds and the stability of the resulting cationic species. While specific experimental data for this compound is not publicly available, a theoretical fragmentation pattern can be postulated based on the known principles of mass spectrometry.
Table 1: Theoretical Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion | Structure | Theoretical m/z |
| Molecular Ion | [C4H9NS2]+• | 135.02 |
| [M-SH]+ | [C4H8NS]+ | 102.04 |
| [M-CH3]+ | [C3H6NS2]+ | 120.00 |
| [C3H7S]+ | [CH3CH2CHS]+ | 75.03 |
| [CH3NCS]+ | [CH3NCS]+ | 73.01 |
Note: The m/z values are theoretical and would need to be confirmed by experimental data.
X-ray Diffraction Studies for Solid-State Structure
Single-Crystal X-ray Diffraction of this compound and its Derivatives
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute structure of a crystalline compound. unimi.it This technique involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern. For this compound, obtaining a suitable single crystal would allow for the precise determination of its atomic coordinates, unit cell dimensions, and space group.
The structural data obtained from SCXRD would reveal critical details about the conformation of the this compound molecule in the solid state, including the planarity of the dithioamide group and the orientation of the methyl and propyl substituents. Furthermore, the analysis of intermolecular interactions, such as hydrogen bonds or van der Waals forces, would provide a deeper understanding of the crystal packing and the forces governing the supramolecular assembly. While specific crystallographic data for this compound is not available in the current literature, Table 2 outlines the typical parameters that would be determined from such an analysis.
Table 2: Representative Single-Crystal X-ray Diffraction Data Parameters
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a complete description of the symmetry of the crystal structure. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | These parameters define the size and shape of the unit cell. |
| Z | The number of molecules per unit cell. |
| Calculated Density (ρ) | The theoretical density of the crystal. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Advanced Analytical Methodologies for N Methylpropanedithioamide
Chromatographic Separation Techniques
Chromatography is a cornerstone for the separation and analysis of complex mixtures. For N-methylpropanedithioamide, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer viable, albeit different, approaches for its isolation and quantification.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of compounds like this compound, which are typically non-volatile and thermally labile. actascientific.com The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve efficient separation from impurities and matrix components.
A common approach for thioamides is reversed-phase chromatography. The method development process focuses on selecting an appropriate stationary phase, such as a C8 or C18 column, which separates compounds based on their hydrophobicity. ingenieria-analitica.com The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is optimized through gradient elution to ensure adequate resolution of the analyte peak. nih.gov The addition of modifiers like formic acid can improve peak shape and ionization efficiency, making the method compatible with mass spectrometry detection. nih.gov Detection is often accomplished using a UV-Vis detector, leveraging the chromophoric nature of the thioamide group, or a mass spectrometer for enhanced sensitivity and specificity. actascientific.comnih.gov
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Initial 30% B, linear increase to 90% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detector | UV at 265 nm or Mass Spectrometer (ESI+) |
Gas chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. thermofisher.com this compound, like many thioamides, has limited volatility due to its polar nature, making direct GC analysis challenging. Therefore, chemical derivatization is typically required to increase its volatility and thermal stability. thermofisher.com
A common derivatization strategy involves silylation, where active hydrogen atoms in the molecule (e.g., on the nitrogen atom) are replaced with a trimethylsilyl (B98337) (TMS) group. youtube.com This process reduces the compound's polarity and allows it to be readily vaporized in the GC inlet without degradation. The derivatized analyte is then separated on a capillary column, often with a non-polar or medium-polarity stationary phase.
Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS)
Hyphenated techniques, which couple a separation method with a detection method, provide a powerful tool for comprehensive analysis. ajrconline.orgijnrd.org The combination of chromatography with mass spectrometry (MS) is particularly valuable as it furnishes information on both the quantity of a compound and its chemical identity. asdlib.orgsaspublishers.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suitable for analyzing this compound. thermofisher.com After separation by HPLC, the analyte enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, providing a molecular weight and fragmentation pattern that can confirm the compound's identity with high certainty. chromatographyonline.com This technique is instrumental in identifying metabolites and degradation products in complex matrices. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of the volatile derivatives of this compound. Following GC separation, the derivatized analyte is ionized, usually by electron ionization (EI). thermofisher.com EI generates reproducible fragmentation patterns that can be compared against spectral libraries for unambiguous identification. thermofisher.comyoutube.com GC-MS offers high chromatographic resolution and sensitivity for compounds amenable to this technique. actascientific.com
Electroanalytical Methods for Redox Behavior
Electroanalytical methods study an analyte by measuring the potential and/or current in an electrochemical cell. wikipedia.org These techniques are highly sensitive and can provide insights into the redox (reduction-oxidation) properties of a molecule. azolifesciences.com The thioamide functional group contains a sulfur atom that is electrochemically active, making this compound a candidate for analysis by techniques such as voltammetry. nih.gov
In a voltammetric experiment, the potential applied to an electrode is varied, and the resulting current from the oxidation or reduction of the analyte is measured. The potential at which the reaction occurs is characteristic of the molecule, while the magnitude of the current is proportional to its concentration. This allows for both qualitative and quantitative analysis. The development of modified electrodes can further enhance the sensitivity and selectivity of these methods for specific analytes. researchgate.net
Method Validation Parameters for this compound Analysis (Specificity, Precision, Accuracy, Detection/Quantitation Limits)
Validation is the process of demonstrating that an analytical method is suitable for its intended purpose. wjarr.com It ensures the reliability, consistency, and accuracy of the results. globalresearchonline.net For the analysis of this compound, any developed method must be validated according to established guidelines, such as those from the International Conference on Harmonisation (ICH). nih.gov Key validation parameters include:
Specificity/Selectivity : This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. elementlabsolutions.comeuropa.eu Specificity is typically demonstrated by showing that there is no interference at the retention time or m/z of the analyte in blank and placebo samples. npra.gov.my
Precision : Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. gavinpublishers.com It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility. altabrisagroup.com
Accuracy : This parameter measures the closeness of the test results obtained by the method to the true value. nih.goveuropa.eu Accuracy is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. elementlabsolutions.com
Detection Limit (LOD) and Quantitation Limit (LOQ) : The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. nih.gov
Table 2: Summary of Key Method Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Description | Common Acceptance Criteria |
|---|---|---|
| Specificity | Ability to measure the analyte without interference. | No interfering peaks at the analyte's retention time in blank/placebo. npra.gov.my |
| Precision | Agreement between repeated measurements. | Relative Standard Deviation (RSD) ≤ 2%. |
| Accuracy | Closeness of measured value to the true value. | Percent recovery typically within 98.0% - 102.0%. |
| Limit of Detection (LOD) | Lowest concentration that can be detected. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Lowest concentration that can be accurately measured. | Signal-to-Noise ratio of 10:1. |
Following a comprehensive search of available scientific literature, no specific data or research articles could be found regarding the coordination chemistry of the compound "this compound." Targeted searches for its ligand properties, binding modes with metals, chelation or bridging capabilities, and the synthesis, characterization, or electronic structure of its metal complexes did not yield any relevant results.
Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for the requested article outline, as there is no published research on this specific topic. The information required to discuss the following points for this compound is absent from the scientific record:
Coordination Chemistry of N Methylpropanedithioamide
Electronic Structure and Bonding:No theoretical or experimental studies on the electronic structure and bonding within its coordination compounds have been documented.
Generating content on this topic would require speculation or extrapolation from unrelated compounds, which would not meet the standards of scientific accuracy.
Information regarding N-methylpropanedithioamide in scientific literature is not currently available.
Extensive searches of chemical databases and scholarly articles have yielded no specific information on the coordination chemistry, reactivity, or transformations of the chemical compound “this compound.”
As a result, the requested article focusing on the reactivity and transformations of this compound within coordination spheres cannot be generated at this time due to a lack of available scientific research and data on this specific molecule. General principles of coordination chemistry exist; however, their application to this particular compound would be speculative without direct experimental evidence.
Further research would be required to synthesize and characterize this compound and its metal complexes to elucidate its coordination behavior and subsequent reactivity. At present, it remains an uncharacterized compound in the scientific literature.
Supramolecular Chemistry Involving N Methylpropanedithioamide
Non-covalent Interactions and Self-Assembly of N-methylpropanedithioamide.nih.govnih.govnih.gov
Non-covalent interactions are the cornerstone of supramolecular chemistry, dictating the self-assembly of molecules into ordered structures. For this compound, the key functional groups for these interactions are the N-H proton, the lone pairs on the sulfur atoms, and the π-system of the C=S double bond. These features enable a range of interactions, including hydrogen bonding and π-π stacking, which can drive the self-assembly of this compound into larger aggregates.
The self-assembly process is a spontaneous organization of molecules into stable, well-defined structures. In the case of this compound, the interplay of its hydrogen bonding and π-stacking capabilities would likely lead to the formation of one-dimensional chains or two-dimensional sheets, depending on the conditions. The balance between molecule-molecule and molecule-solvent interactions would be a critical factor in determining the final assembled architecture. Thioamide-containing molecules have been shown to self-assemble into one-dimensional, helical supramolecular polymers in apolar solutions, a behavior that could be anticipated for this compound. nih.gov
The dithioamide group of this compound is an excellent participant in hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the sulfur atoms of the C=S groups can act as hydrogen bond acceptors. Computational studies on thioamides suggest that they are stronger hydrogen bond donors than their amide counterparts by approximately 1.0 kcal/mol. nih.gov This increased acidity of the N-H proton in thioamides enhances their donor capabilities. researchgate.net
Table 1: Comparative Hydrogen Bond Properties of Amides and Thioamides
| Property | Amide (R-CO-NH-R') | Thioamide (R-CS-NH-R') | Reference |
|---|---|---|---|
| H-Bond Donor Strength | Weaker | Stronger (~1.0 kcal/mol) | nih.gov |
| H-Bond Acceptor Strength | Strong | Environment Dependent (Potentially Stronger in Polar Solvents) | nih.gov |
| Optimal H-Bond Acceptor Angle | ~180° | 90°-100° | nih.gov |
The π-system of the dithioamide C=S bond in this compound can participate in π-π stacking interactions. These interactions, arising from the attraction between electron-rich and electron-poor regions of aromatic or conjugated systems, play a significant role in the stabilization of supramolecular structures. In addition to traditional π-π stacking, thioamides are known to engage in strong n→π* interactions. nih.gov This type of interaction involves the donation of electron density from a lone pair (n) of one thioamide sulfur atom into the antibonding orbital (π*) of an adjacent C=S bond. nih.gov
Experimental and computational studies have demonstrated that the n→π* interaction between two thioamides is approximately three times stronger than that between two amides, with an interaction energy of about 0.88 kcal/mol. nih.gov This enhanced interaction is attributed to better orbital overlap and a smaller energy gap between the donor and acceptor orbitals in thioamides. nih.gov Such strong stacking interactions would be a significant driving force in the self-assembly of this compound, likely leading to the formation of stacked columnar structures. researchgate.net
Table 2: Energetics of n→π* Interactions in Amides and Thioamides
| Interacting Pair | Interaction Energy (kcal/mol) | Relative Strength | Reference |
|---|---|---|---|
| Amide-Amide | ~0.27 | 1x | nih.gov |
| Thioamide-Thioamide | ~0.88 | ~3x | nih.gov |
Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. The dithioamide groups of this compound could potentially act as binding sites for various guests. The electron-rich sulfur atoms could coordinate with metal cations or participate in hydrogen bonding with suitable guest molecules. The N-H group could also serve as a recognition site for anionic guests through hydrogen bonding.
The formation of a well-defined cavity is crucial for host-guest chemistry. While a single molecule of this compound is unlikely to form a pre-organized cavity, its self-assembly into a larger supramolecular architecture could create binding pockets for guest molecules. For instance, a cyclic assembly of this compound molecules held together by hydrogen bonds might create a central cavity capable of encapsulating a small guest molecule. The principles of host-guest chemistry have been widely applied in the design of synthetic receptors for various molecules. researchgate.net
Molecular Recognition Phenomena.nih.govnih.govnih.gov
Molecular recognition is the specific binding of a substrate to a receptor molecule. The ability of this compound to engage in specific non-covalent interactions would enable it to act as a receptor for complementary molecules. The directional nature of its hydrogen bonds and the specific geometry of its π-stacking interactions would impart selectivity to its binding.
For example, a self-assembled monolayer of this compound on a surface could be designed to selectively bind to a target molecule through a combination of hydrogen bonding and hydrophobic interactions. The dithioamide functionality could be particularly useful in recognizing and binding to specific functional groups on a target molecule. The design of neutral receptors for biologically significant molecules often relies on the precise arrangement of hydrogen bond donors and acceptors to achieve high affinity and selectivity. nih.gov
Fabrication of this compound-based Supramolecular Architectures.nih.govnih.govmdpi.com
The fabrication of supramolecular architectures from this compound would involve controlling its self-assembly process. This can be achieved by manipulating factors such as solvent, temperature, and concentration. For instance, in a non-polar solvent, the strong hydrogen bonding between this compound molecules would be favored, leading to the formation of well-defined aggregates. In contrast, in a polar, hydrogen-bonding solvent, the molecule-solvent interactions would compete with the molecule-molecule interactions, potentially leading to different assembled structures or even dissolution.
Techniques such as solvent vapor annealing or slow evaporation could be employed to grow well-ordered crystals or thin films of this compound-based supramolecular structures. The modification of surfaces with self-assembled monolayers (SAMs) of this compound derivatives could also be a viable strategy for creating functional interfaces. The self-assembly of pyridine-modified lipoic acid derivatives on gold surfaces is an example of how functionalized molecules can form organized layers. mdpi.com
Dynamic Covalent Chemistry Applications.nih.govresearchgate.netrsc.org
Dynamic covalent chemistry (DCC) utilizes reversible covalent bond formation to create adaptable and responsive chemical systems. nih.gov The dithioamide functional group in this compound has the potential to be utilized in DCC. For example, under certain conditions, the C-N bond of the dithioamide could undergo reversible cleavage and reformation, allowing for the constitutional exchange of molecular components.
Furthermore, the dithioamide group could be a precursor to disulfide bonds through oxidative coupling, a common reaction in dynamic covalent chemistry. The reversible nature of disulfide bond formation and cleavage is widely exploited in the creation of self-healing materials and responsive drug delivery systems. nih.govresearchgate.net The incorporation of this compound into a polymer backbone could therefore impart dynamic properties to the material, allowing it to adapt to environmental stimuli.
Catalytic Applications and Roles of N Methylpropanedithioamide in Chemical Transformations
Potential in Heterogeneous and Homogeneous Catalysis.
It is possible that N-methylpropanedithioamide is a novel compound with yet-to-be-explored applications, or that it is known by a different name not readily found in public databases. However, based on the current body of scientific literature accessible through public search engines, its role in chemical catalysis is not documented.
Advanced Research Topics and Future Perspectives
Integration with Materials Science (e.g., N-methylpropanedithioamide in Functional Materials)
The integration of the dithioamide moiety, as present in this compound, into larger molecular structures like polymers can create functional materials with novel properties. Thioamides, which are analogues of amides where oxygen is replaced by sulfur, exhibit distinct characteristics such as stronger metal affinity, different hydrogen-bonding interactions, and higher refractive indices compared to their amide counterparts. rsc.orgrsc.org These properties make thioamide-containing polymers highly valuable for specialized applications. rsc.org
One approach to creating such materials is the post-polymerization modification of existing commodity polymers. For instance, polymers like poly(N-isopropylacrylamide) (PNIPAM) and polyurethane (PU) can be thionated using reagents like Lawesson's reagent to convert amide groups into thioamides. rsc.org This process can be controlled to avoid significant chain degradation or crosslinking. rsc.org Incorporating a dithioamide unit such as this compound could imbue polymers with enhanced thermal properties and altered solubility. For example, the thionation of PNIPAM has been shown to increase its glass transition temperature while decreasing its decomposition temperature and solubility in water. rsc.orgrsc.org
The strong coordinating capacity of the thioamide group with metal ions like Ag⁺, AuCl₄⁻, and Hg²⁺ can be harnessed to create metal-infused materials. rsc.orgrsc.org Metal nanoparticles, such as silver (Ag) and gold (Au), can be embedded within thioamide-containing polymer foams. rsc.org These composite materials have potential applications as reusable catalysts, for instance, in the reduction of 4-nitrophenol (B140041) to 4-aminophenol. rsc.org Furthermore, the unique hydrogen-bonding capabilities of thioamides can be exploited in the field of supramolecular chemistry to induce the formation of directional and cooperative self-assembling structures, such as one-dimensional helical supramolecular polymers. tue.nlnih.gov The modification of Polymers of Intrinsic Microporosity (PIMs) with thioamide functionalities has also been shown to alter gas transport properties, leading to increased selectivity at the cost of permeability. acs.org
| Property | Amide-Containing Polymer (e.g., PNIPAM) | Thioamide-Containing Polymer (e.g., Thionated PNIPAM) | Reference |
|---|---|---|---|
| Metal Affinity | Low | High (Strong coordination with Ag⁺, AuCl₄⁻, Hg²⁺) | rsc.orgrsc.org |
| Hydrogen Bonding | Strong H-bond acceptor | Weaker H-bond acceptor, Stronger H-bond donor | nih.gov |
| Refractive Index | Standard | Higher | rsc.orgrsc.org |
| Solubility in Water | Soluble (with LCST) | Decreased; LCST lowers significantly or becomes insoluble | rsc.orgrsc.org |
| Glass Transition Temperature (Tg) | Baseline | Higher | rsc.org |
This compound in Chemical Sensor Development
The inherent affinity of sulfur-containing compounds for heavy metals makes the dithioamide group in this compound a promising candidate for the development of chemical sensors. nih.gov Thioamides and dithiocarbamates have demonstrated significant potential as ligands for the selective detection of various metal ions. nih.govresearchgate.net
Electrochemical Sensors: this compound could be functionalized and immobilized on electrode surfaces to create highly sensitive electrochemical sensors. Dithiol self-assembled monolayers on gold-coated optical fibers have been successfully used in electrochemical-surface plasmon resonance (EC-SPR) sensors for the real-time, quantitative detection of heavy metal ions like Hg²⁺ and Cu²⁺. researchgate.net Similarly, modifying electrode surfaces with gold nanoparticles (AuNPs) and functionalizing them with appropriate ligands can lead to sensors with detection limits in the picomolar range. mdpi.comnih.gov The dithioamide moiety would act as the recognition element, binding to target metal ions and causing a measurable change in the electrochemical signal (e.g., current or voltage). researchgate.net
Optical Sensors: The interaction between this compound and metal ions could also be transduced into an optical signal.
Colorimetric Sensors: The binding of a metal ion can induce a distinct color change visible to the naked eye. mdpi.com This principle has been applied in amide-based chemosensors that form stable coordination complexes with ions such as Hg²⁺, Co²⁺, Ni²⁺, and Cu²⁺, resulting in a colorimetric response. semanticscholar.org
Fluorescent Sensors: The dithioamide group can act as a fluorescence quencher. nih.gov A sensor could be designed where a fluorophore is paired with the this compound unit. In the absence of the target analyte, the fluorescence is quenched. Upon binding of a metal ion to the dithioamide, a conformational change could restore fluorescence, providing a "turn-on" signal. nih.govbohrium.com This approach has been explored with dithioamide substitutions in proteins to create sensors for peptide interactions. nih.gov
| Sensor Type | Target Analyte | Sensing Principle | Achieved Limit of Detection (in Analogs) | Reference |
|---|---|---|---|---|
| Electrochemical (EC-SPR) | Hg²⁺, Cu²⁺ | Binding to dithiol monolayer on a gold surface | 0.22 µM (Hg²⁺), 94 nM (Cu²⁺) | researchgate.net |
| Electrochemical (Modified ITO Electrode) | Cu²⁺ | AuNPs functionalized with diazonium salts | ~1 pM | mdpi.comnih.gov |
| Colorimetric | Hg²⁺, Cu²⁺, Ag⁺ | Metal-ion binding to Pt(dithiolene) complex | Qualitative visual detection | mdpi.com |
| Fluorescence Quenching | Peptide Binding | Dithioamide quenching of tryptophan fluorescence | N/A (Monitors binding events) | nih.gov |
Emerging Research Directions for this compound Analogues
Targeted synthetic modification of the this compound structure could lead to a library of analogues with fine-tuned properties for specific applications. Research in this area could focus on several key strategies.
Modification of the N-Alkyl Group: Replacing the N-methyl group with larger alkyl or aryl substituents could modulate the steric and electronic properties of the dithioamide moiety. An N-aryl group, for example, could introduce photoactive properties or alter the coordination geometry with metal ions. Studies on N-arylmethyl thioamides have shown that this position can be deprotonated to form dianions, which are versatile carbon nucleophiles for further synthesis. researchgate.net
Varying the Propyl Chain: Altering the length of the propyl group (e.g., to ethyl, butyl, or longer chains) can impact the molecule's solubility, lipophilicity, and spatial arrangement. Research on N-alkyl-N-dithiocarboxy-D-glucamine analogues demonstrated that increasing the length of the N-alkyl chain enhanced the potency for antagonizing cadmium toxicity and increased the octanol/aqueous partition coefficients. nih.gov
Introduction of Additional Functional Groups: Incorporating other functional groups onto the carbon backbone could create multifunctional molecules. For example, adding a polymerizable group (e.g., a vinyl or acrylate (B77674) moiety) would allow the analogue to be directly used as a monomer in polymerization reactions, offering a more direct route to functional polymers compared to post-polymerization modification. aps.org Adding a fluorescent tag would create an intrinsic sensor molecule.
| Analogue Type | Structural Modification | Potential Property Change | Emerging Application |
|---|---|---|---|
| N-Arylpropanedithioamide | Replace N-methyl with an aryl group (e.g., phenyl) | Modified electronic properties, potential for photoactivity | Photocatalysts, optoelectronic materials |
| N-methylbutanedithioamide | Extend propyl chain to a butyl chain | Increased lipophilicity and steric bulk | Phase-transfer agents, extractants for metal ions |
| N-methyl-4-vinylpropanedithioamide | Incorporate a vinyl group on the propyl backbone | Polymerizable | Monomer for creating functional polymers for coatings or membranes |
| N-(fluorescein-methyl)propanedithioamide | Replace N-methyl with a fluorescent dye conjugate | Intrinsic fluorescence | Single-molecule "turn-on" fluorescent sensors for metal ions |
Interdisciplinary Opportunities in this compound Research
The versatile properties of this compound and its derivatives open up numerous opportunities for interdisciplinary research, bridging chemistry with environmental science, biology, and medicine.
Environmental Remediation: The strong affinity of the dithioamide group for heavy metals can be exploited to develop materials for environmental cleanup. aps.org Polymers or porous frameworks functionalized with this compound could act as highly effective sorbents for capturing toxic metal ions like mercury, lead, and cadmium from contaminated water sources. rsc.org
Biomedical Applications: Thioamides are known bioisosteres of amides and have been incorporated into peptides to improve their stability against enzymatic degradation. researchgate.netku.dk This suggests that materials incorporating this compound could be designed for enhanced biocompatibility and biostability. Furthermore, the metal-chelating properties are relevant for designing antidotes for metal poisoning or developing novel metallodrugs, an area where thioamide-based metal complexes have shown promise. nih.gov The use of dithioamide substitutions as spectroscopic probes to monitor protein folding and interactions also points to applications in biophysical studies and diagnostics. nih.govbohrium.com
Coordination Chemistry and Catalysis: As a bidentate ligand, this compound can be used to synthesize novel coordination polymers and metal-organic frameworks (MOFs). rsc.org These materials are of great interest for their potential applications in gas storage, separation, and catalysis. mdpi.comresearchgate.net Silver-based coordination polymers assembled with dithioether ligands, for instance, have demonstrated potential as antibacterial materials. rsc.org Embedding metal nanoparticles within a polymer matrix containing dithioamide units could lead to stable and reusable catalysts for a variety of organic transformations. rsc.org
Q & A
Q. What are the recommended synthetic routes for N-methylpropanedithioamide, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : Synthetic routes often involve thioamidation of propanamide precursors using sulfurizing agents like Lawesson’s reagent or P₄S₁₀. Optimization requires monitoring reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., toluene or THF) to balance yield and purity. For reproducibility, document stepwise stoichiometry adjustments (e.g., molar ratios of 1:1.2 for amide-to-sulfur agent) and use inert atmospheres to prevent oxidation. Validate intermediates via TLC or FTIR .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Identify methyl (-CH₃) and thioamide (-C(S)NH-) groups. For example, thioamide protons typically resonate at δ 9–10 ppm in DMSO-d₆.
- FTIR : Confirm S-H stretches (~2550 cm⁻¹) and C=S vibrations (~1200 cm⁻¹).
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 134.2). Cross-reference data with computational simulations (e.g., DFT) to resolve ambiguities .
Q. What purity standards and analytical methods are applicable to this compound in pharmaceutical research?
- Methodological Answer : Purity ≥98% is typically required for pharmacological studies. Use HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to quantify impurities. Validate methods per ICH guidelines, including linearity (R² >0.995) and precision (%RSD <2%). For trace metal analysis, ICP-MS is recommended .
Advanced Research Questions
Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?
- Methodological Answer : Conduct systematic reviews using PRISMA guidelines to identify conflicting data . Replicate experiments under controlled conditions (e.g., pH 7.4 buffer for solubility studies). Use DSC/TGA to assess thermal stability and identify decomposition thresholds. Publish raw datasets (e.g., in appendices) to enhance transparency .
Q. What computational strategies are effective for modeling the reactivity of this compound in catalytic systems?
- Methodological Answer : Employ density functional theory (DFT) to calculate electron density maps and frontier molecular orbitals (HOMO/LUMO). Software like Gaussian or ORCA can simulate reaction pathways (e.g., nucleophilic attack at the C=S group). Validate models against experimental kinetic data (e.g., Arrhenius plots) .
Q. How should mixed-methods approaches be applied to study the biological activity of this compound?
- Methodological Answer : Combine quantitative assays (e.g., IC₅₀ determination in enzyme inhibition) with qualitative mechanistic studies (e.g., molecular docking or CRISPR-Cas9 gene editing to identify targets). Triangulate findings using statistical tools (ANOVA) and thematic analysis for in vitro/in vivo correlations .
Q. What protocols ensure safe handling and storage of this compound given its potential toxicity?
- Methodological Answer : Store at 2–8°C in amber vials under nitrogen to prevent degradation. Use PPE (gloves, fume hoods) during synthesis. For toxicity screening, follow OECD 423 guidelines (acute oral toxicity in rodents) and LC-MS/MS for biomarker analysis .
Data Management & Reporting
Q. How should researchers structure supplementary materials (e.g., spectral data, crystallographic files) for peer review?
- Methodological Answer : Organize appendices with:
- Raw Spectra : Label peaks and include calibration references.
- Crystallographic Data : Deposit CIF files in repositories like Cambridge Structural Database.
- Experimental Logs : Detail batch numbers, equipment settings, and failure analyses. Use standardized formats (e.g., CIF for crystallography) .
Q. What strategies mitigate bias in meta-analyses of this compound’s pharmacological profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
